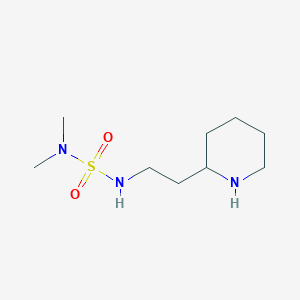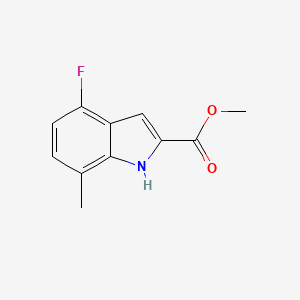
2-(2-Nitrovinyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrovinyl)-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a nitrovinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrovinyl)-1H-imidazole typically involves the reaction of imidazole with nitroethylene under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic imidazole attacks the electrophilic nitroethylene, followed by elimination to form the nitrovinyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrovinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitroimidazole derivatives.
Reduction: Reduction of the nitrovinyl group can yield aminoimidazole derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Nitroimidazole derivatives.
Reduction: Aminoimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2-Nitrovinyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrovinyl)-1H-imidazole involves its interaction with biological molecules. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the imidazole ring can interact with various enzymes and proteins, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Nitrovinyl)thiophene
- 2-(2-Nitrovinyl)furan
- 2-(2-Nitrovinyl)benzene
Uniqueness
2-(2-Nitrovinyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the nitrovinyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, while the nitrovinyl group is reactive towards redox processes .
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
2-[(E)-2-nitroethenyl]-1H-imidazole |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)4-1-5-6-2-3-7-5/h1-4H,(H,6,7)/b4-1+ |
Clave InChI |
RCHUTZNXABCVOO-DAFODLJHSA-N |
SMILES isomérico |
C1=CN=C(N1)/C=C/[N+](=O)[O-] |
SMILES canónico |
C1=CN=C(N1)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



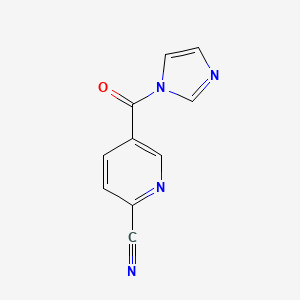
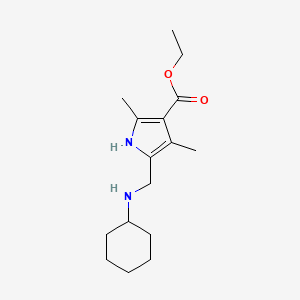


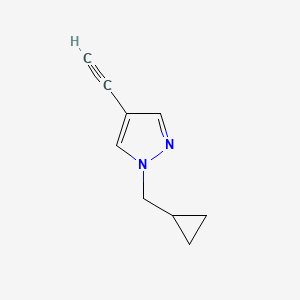
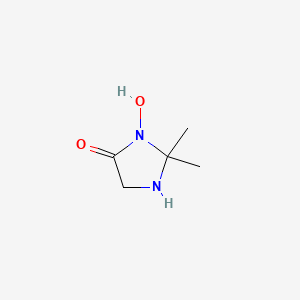
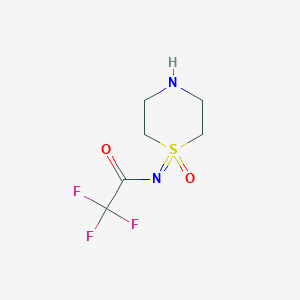
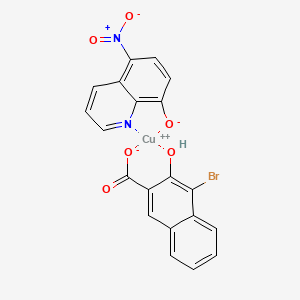
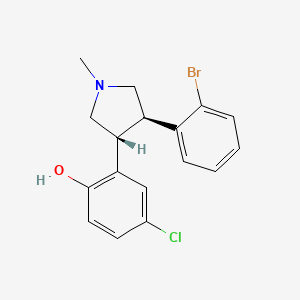

![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;hydrochloride](/img/structure/B12823546.png)
